molecular formula C16H14F2N4S B12138045 3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole

3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole

Cat. No.: B12138045
M. Wt: 332.4 g/mol
InChI Key: ARDRFPHKTXKJMA-UHFFFAOYSA-N
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Description

3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound is characterized by the presence of a difluorophenyl group, a methylthio group, an ethyl group, and a pyridyl group attached to a triazole ring.

Preparation Methods

The synthesis of 3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Attachment of the Methylthio Group: The methylthio group can be introduced via a thiolation reaction using a suitable thiol reagent.

    Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction.

    Incorporation of the Pyridyl Group: The pyridyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing groups on the molecule.

    Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce additional functional groups or modify existing ones.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.

    Biology: It is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects.

Comparison with Similar Compounds

3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole can be compared with other triazole derivatives, such as:

    3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one: This compound also contains a difluorophenyl and methylthio group but has a quinazoline ring instead of a triazole ring.

    4-Ethyl-5-(2-pyridyl)-1,2,4-triazole: This compound lacks the difluorophenyl and methylthio groups, making it less complex.

    2-(2,6-Difluorophenyl)-1,2,4-triazole: This compound lacks the ethyl and pyridyl groups, resulting in different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H14F2N4S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[5-[(2,6-difluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H14F2N4S/c1-2-22-15(14-8-3-4-9-19-14)20-21-16(22)23-10-11-12(17)6-5-7-13(11)18/h3-9H,2,10H2,1H3

InChI Key

ARDRFPHKTXKJMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2F)F)C3=CC=CC=N3

Origin of Product

United States

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